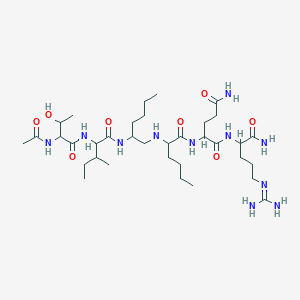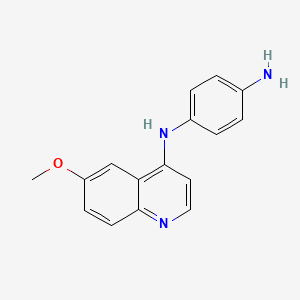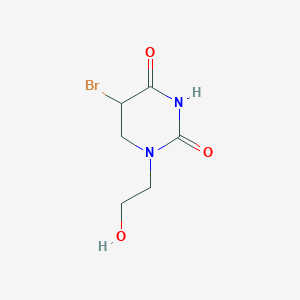
AC-Thr-ile-nle-((R))-nle-gln-arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ is a synthetic peptide with a complex structure. Let’s break it down:
Ac: Represents an acetyl group (CH₃CO-), which is often added to the N-terminus of peptides to protect them from degradation.
Thr: Stands for threonine, an amino acid.
Ile: Represents isoleucine, another amino acid.
Nle: Refers to norleucine, a modified amino acid.
(®): Indicates that the peptide contains a D-amino acid (right-handed configuration).
Gln: Represents glutamine.
Arg: Stands for arginine.
NH₂: Denotes the amino group at the C-terminus.
Preparation Methods
Synthetic Routes:: The synthesis of Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ involves solid-phase peptide synthesis (SPPS). Sequential amino acids are added one by one, starting from the C-terminus. Protecting groups ensure selective reactions during coupling steps.
Reaction Conditions::- Coupling: Activated amino acids react with the growing peptide chain using coupling reagents (e.g., HBTU, HATU).
- Deprotection: Removal of protecting groups (e.g., TFA) allows further amino acid additions.
- Cleavage: The fully synthesized peptide is cleaved from the resin using reagents like TFA or HF.
Industrial Production:: Large-scale production typically employs automated SPPS machines, ensuring high purity and yield.
Chemical Reactions Analysis
Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ can undergo various reactions:
Hydrolysis: Cleavage of peptide bonds by water.
Oxidation: Oxidative modification of specific amino acids (e.g., cysteine).
Substitution: Replacement of functional groups (e.g., amidation of the C-terminus).
Reagents: Commonly used reagents include TFA, DCM, and bases (e.g., DIEA).
Major products depend on reaction conditions and sequence modifications.
Scientific Research Applications
Drug Development: Investigated as potential antiviral agents or enzyme inhibitors.
Biological Studies: Used to study protein-protein interactions and cellular processes.
Peptide Mimetics: May mimic natural peptides with improved stability.
Mechanism of Action
Target Binding: Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ interacts with specific receptors or enzymes.
Pathways: It modulates cellular pathways related to metabolism, signaling, or immune response.
Comparison with Similar Compounds
Unique Features: Its D-amino acid configuration and specific sequence distinguish it.
Similar Compounds: Related peptides include Ac-pepstatin and others.
Properties
IUPAC Name |
2-[2-[2-[[2-[(2-acetamido-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]hexylamino]hexanoylamino]-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPXOVRKKPPKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67N11O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)

![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)
![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)




![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)

![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)
